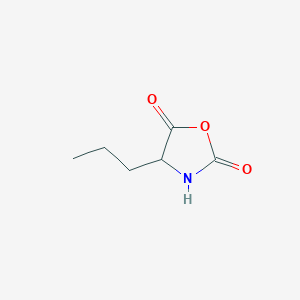
4-Propyloxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyloxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its utility in various chemical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxazolidine-2,5-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the cyclization of 1,2-amino alcohols with formaldehyde under acidic conditions . Another approach involves the use of molecular iodine and hydroxylamine in a one-pot reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Functionalized oxazolidines.
Applications De Recherche Scientifique
4-Propyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Propyloxazolidine-2,5-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This interaction is facilitated by the oxazolidine ring, which mimics the transition state of enzyme-catalyzed reactions .
Comparaison Avec Des Composés Similaires
- 4-Propyl-1,3-oxazolidine-2,5-dione
- 2,5-Oxazolidinedione, 4-propyl-
Comparison: 4-Propyloxazolidine-2,5-dione is unique due to its specific substitution pattern on the oxazolidine ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other oxazolidine derivatives .
Propriétés
Numéro CAS |
29774-87-6 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
Clé InChI |
LLQDIFNIOZIFCA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)OC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


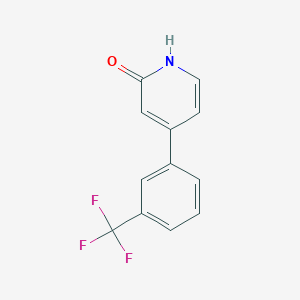
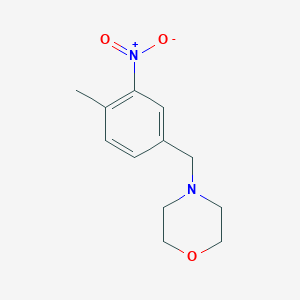
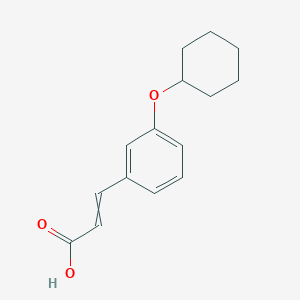
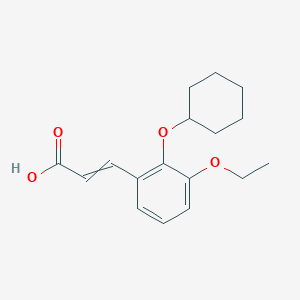
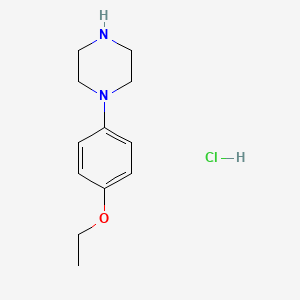

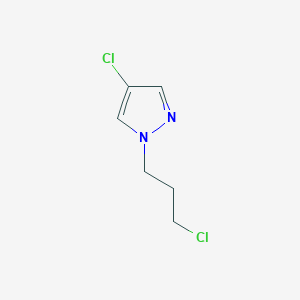
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
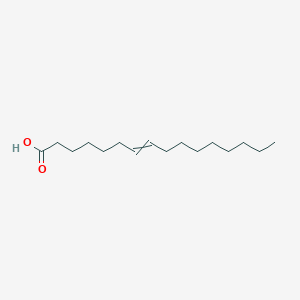
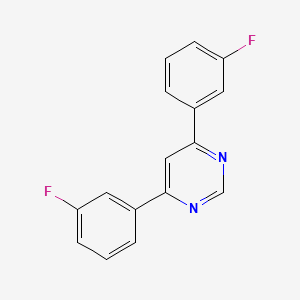
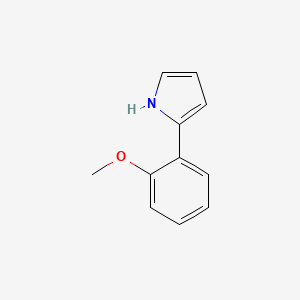

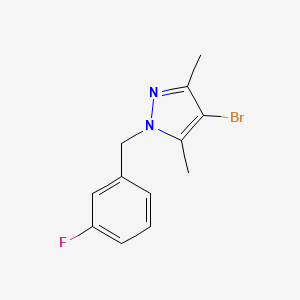
![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)
